[(3,4-Difluorophenyl)(pyridin-3-yl)methyl](ethyl)amine
Overview
Description
“(3,4-Difluorophenyl)(pyridin-3-yl)methylamine” is a chemical compound with the CAS Number: 1153288-02-8 . It has a molecular weight of 248.28 and is typically stored at room temperature . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is N-[(3,4-difluorophenyl)(3-pyridinyl)methyl]ethanamine . The InChI code is 1S/C14H14F2N2/c1-2-18-14(11-4-3-7-17-9-11)10-5-6-12(15)13(16)8-10/h3-9,14,18H,2H2,1H3 .
Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 248.28 . The IUPAC name is N-[(3,4-difluorophenyl)(3-pyridinyl)methyl]ethanamine and the InChI code is 1S/C14H14F2N2/c1-2-18-14(11-4-3-7-17-9-11)10-5-6-12(15)13(16)8-10/h3-9,14,18H,2H2,1H3 .
Scientific Research Applications
Synthesis and Chemical Properties
Novel Pyrazolo[3,4-b]pyridine Synthesis : (3,4-Difluorophenyl)(pyridin-3-yl)methylamine is involved in the synthesis of new pyrazolo[3,4-b]pyridine derivatives. These are achieved through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups, yielding N-fused heterocycle products (Ghaedi et al., 2015).
Synthesis of Chiral Amines : A chiral secondary amine, closely related to (3,4-Difluorophenyl)(pyridin-3-yl)methylamine, has been synthesized and analyzed, demonstrating its potential in various chemical processes (Adeleke & Omondi, 2022).
Formation of Fluorescent Sensors : Compounds structurally similar to (3,4-Difluorophenyl)(pyridin-3-yl)methylamine have been used to create fluorescent dyes that act as sensors for small inorganic cations, indicating a potential application in detection and analysis technologies (Mac et al., 2010).
Advanced Chemical Reactions and Catalysis
Catalyst Development : Research has shown that compounds with structural similarities to (3,4-Difluorophenyl)(pyridin-3-yl)methylamine can be used in the development of chemoselective catalysts for alkene hydrocarboxylation, enhancing chemical synthesis efficiency (Dyer et al., 2005).
Complex Formation and Reactivity Studies : Such compounds are also significant in studying the kinetics and mechanism of pyridinolysis reactions, which are crucial in understanding reaction pathways and designing more efficient synthetic methods (Castro et al., 1997).
properties
IUPAC Name |
N-[(3,4-difluorophenyl)-pyridin-3-ylmethyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2/c1-2-18-14(11-4-3-7-17-9-11)10-5-6-12(15)13(16)8-10/h3-9,14,18H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVZLVABUDLBFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC(=C(C=C1)F)F)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,4-Difluorophenyl)(pyridin-3-yl)methyl](ethyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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